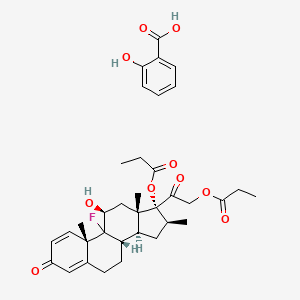
Diprosalic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diprosalic, also known as this compound, is a useful research compound. Its molecular formula is C35H43FO10 and its molecular weight is 642.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Psoriasis
Diprosalic has been extensively studied for its efficacy in treating psoriasis. A notable clinical trial compared this compound with Dermovate (clobetasol propionate) in patients with scalp psoriasis. The results showed that both treatments were highly effective after three weeks, with this compound demonstrating superior antipruritic effects. Only minor adverse reactions were reported, indicating a favorable safety profile .
Case Study: Psoriatic Otitis Externa
A recent case study highlighted the successful use of this compound in treating recalcitrant psoriatic otitis externa. The patient experienced significant improvement after treatment, showcasing this compound's versatility beyond traditional psoriasis applications .
Keloids and Hypertrophic Scars
Recent research has identified this compound as a potential treatment for keloids and hypertrophic scars due to its anti-inflammatory properties. The combination of betamethasone dipropionate and salicylic acid may help reduce scar formation by modulating the inflammatory response .
Efficacy in Combination Therapies
This compound has also been evaluated in combination with other treatments for chronic plaque psoriasis. Studies indicate that when used alongside vitamin D analogs, it can enhance therapeutic outcomes while minimizing side effects associated with prolonged corticosteroid use .
Safety Profile
In various studies assessing the safety of this compound, including chronic toxicity assessments in animal models, it was found to be well-tolerated when applied topically. Long-term administration did not result in significant adverse effects on vital organ function or systemic toxicity . However, caution is advised regarding potential dermatitis from prolonged use of salicylic acid preparations.
Data Table: Comparative Efficacy of Treatments for Psoriasis
| Treatment | Efficacy (Reduction in Symptoms) | Adverse Reactions | Duration of Study |
|---|---|---|---|
| This compound | High | Minor (3 cases) | 3 weeks |
| Dermovate | High | Minor (2 cases) | 3 weeks |
| Vitamin D Analog | Moderate | None reported | Varies |
Properties
CAS No. |
92502-72-2 |
|---|---|
Molecular Formula |
C35H43FO10 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C28H37FO7.C7H6O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;8-6-4-2-1-3-5(6)7(9)10/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1-4,8H,(H,9,10)/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1 |
InChI Key |
MRZWGGPHYUTCNW-XEMJQECLSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O |
Synonyms |
elosalik betamethasone dipropionate - salicylic acid betamethasone dipropionate and salicylic acid drug combination betamethasone dipropionate, salicylic acid drug combination Diprosalic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















